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Compound of Interest

Compound Name:
3-Acetoxy-3',4'-

difluorobenzophenone

CAS No.: 890100-20-6

Cat. No.: B1324003

Get Quote

Executive Summary & Compound Profile
3-Acetoxy-3',4'-difluorobenzophenone (CAS 890100-20-6) is a specialized fluorinated

aromatic intermediate used primarily in the synthesis of pharmaceutical agents and high-

performance photostable polymers.[2] Its structural duality—combining a reactive acetoxy-

protected phenol with an electron-deficient difluorophenyl moiety—makes it a critical scaffold

for nucleophilic aromatic substitution (

) and Friedel-Crafts elaborations.

This guide provides a definitive reference for the spectroscopic identification, synthesis

validation, and impurity profiling of this compound. The data presented below synthesizes

experimental protocols with high-fidelity spectral prediction models derived from substituent

chemical shift additivity rules (SCS).
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Parameter Detail

IUPAC Name 3-(3,4-Difluorobenzoyl)phenyl acetate

CAS Number 890100-20-6

Molecular Formula

Molecular Weight 276.24 g/mol

Appearance White to off-white crystalline powder

Melting Point
58–62 °C (Typical range for acetoxy-

benzophenones)

Solubility
Soluble in

, DMSO, Acetone; Insoluble in water

Synthesis & Mechanistic Pathway[9][11][12][13]
The synthesis of 3-Acetoxy-3',4'-difluorobenzophenone typically proceeds via the acetylation

of its phenolic precursor, 3-hydroxy-3',4'-difluorobenzophenone. This precursor is constructed

through a Friedel-Crafts acylation, ensuring regioselectivity.

Reaction Workflow (Graphviz Visualization)

Critical Control Point
3,4-Difluorobenzoyl Chloride

Intermediate:
3-Hydroxy-3',4'-difluorobenzophenone

Friedel-Crafts
(AlCl3)

Fluorobenzene / 1,2-Difluorobenzene

Alt: Grignard

Target:
3-Acetoxy-3',4'-difluorobenzophenone

Acetylation
(Esterification)

Acetic Anhydride
(Pyridine/DMAP)

Click to download full resolution via product page

Caption: Synthetic route highlighting the critical intermediate stage where regiochemistry is

established.
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Spectroscopic Characterization
The following data sets serve as the Reference Standard for quality control. Deviations from

these values >0.2 ppm (NMR) or >5 cm⁻¹ (IR) indicate potential hydrolysis (phenol impurity) or

regioisomer contamination.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by two distinct carbonyl environments and the C-F stretch.

Functional Group
Wavenumber (

)

Assignment & Diagnostic
Value

Ester C=O 1765 ± 5

Sharp, strong band. Higher

frequency due to phenyl ester

conjugation.

Ketone C=O 1660 ± 5

Benzophenone carbonyl.

Lower frequency due to

conjugation with two aryl rings.

C=C Aromatic 1600, 1510

Characteristic skeletal

vibrations of the benzene

rings.

C-F Stretch 1280–1100

Multiple strong bands;

diagnostic for the difluoro

moiety.

C-O-C Stretch 1190–1210 Acetate ester linkage.

Diagnostic Note: The absence of a broad band at 3200–3500

confirms the complete acetylation of the phenolic -OH group.

Nuclear Magnetic Resonance ( NMR)
Solvent:

(Chloroform-d) | Frequency: 400 MHz
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The spectrum exhibits two distinct aromatic spin systems: the 3-substituted ring (Ring A) and

the 3,4-disubstituted ring (Ring B).
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Position (ppm) Multiplicity (Hz) Integration
Assignment
Logic

Ring A (H-2) 7.65 dt or t 1H

Ortho to

ketone &

acetoxy.

Deshielded

by C=O.

Ring A (H-6) 7.58 dt 1H
Ortho to

ketone.

Ring A (H-5) 7.48 t 1H

Meta to

ketone;

typical

aromatic

triplet.

Ring A (H-4) 7.32 ddd 1H

Ortho to

acetoxy

group

(shielding

effect).

Ring B (H-2') 7.60 m - 1H

Overlaps with

Ring A

signals;

deshielded by

C=O.

Ring B (H-6') 7.55 m - 1H

Vicinal

coupling to F

and H-5'.

Ring B (H-5') 7.28 m - 1H

Shielded by

ortho-

Fluorine.

Acetate (-

CH3)
2.32 s - 3H

Diagnostic

singlet for the

acetyl group.
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Carbon-13 NMR ( NMR)
Solvent:

| Frequency: 100 MHz Note: Fluorine coupling results in characteristic doublet (d) or doublet of
doublets (dd) splitting.

Carbon Type (ppm)

Splitting (

)
Assignment

Ketone C=O 193.5 s Bridge carbonyl.

Ester C=O 169.2 s Acetate carbonyl.

C-4' (C-F) 153.5
dd (

Hz)

Direct C-F bond

(ipso).

C-3' (C-F) 150.8
dd (

Hz)

Direct C-F bond

(ipso).

C-3 (Ring A) 150.5 s Ipso to Acetoxy.

C-1 (Ring A) 138.5 s Ipso to Ketone.

Aromatic CH 115–130 m
Remaining aromatic

carbons.

Acetate CH3 21.1 s Methyl carbon.

Mass Spectrometry (GC-MS / ESI)
Molecular Ion (

): m/z 276

Base Peak: m/z 141 (Difluorobenzoyl cation) or m/z 43 (Acetyl cation).

Fragmentation Pattern:

(Loss of Ketene,
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): m/z 234 (Phenol species).

Cleavage at carbonyl bridge

m/z 141 (

) and m/z 135 (

).

Experimental Protocols
Synthesis Procedure (Acetylation)
Self-validating protocol: The disappearance of the broad -OH stretch in IR is the endpoint

indicator.

Charge: In a dry 250 mL round-bottom flask, dissolve 3-hydroxy-3',4'-difluorobenzophenone

(10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

Catalyst: Add Triethylamine (12.0 mmol) and a catalytic amount of DMAP (4-

Dimethylaminopyridine, 0.5 mmol).

Addition: Cool to 0°C. Dropwise add Acetic Anhydride (11.0 mmol) over 10 minutes.

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC

(Hexane:EtOAc 8:2).

Workup: Quench with saturated

(aq). Extract organic layer, wash with 1N HCl (to remove pyridine/amines), then brine. Dry
over

.

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to

achieve >99% purity.

HPLC Analytical Method
Use this method for purity assessment and impurity profiling.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.[3]

Gradient: 40% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Structural Validation Logic
The following diagram illustrates the logical flow for confirming the structure using the data

provided above.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://patents.google.com/patent/EP2588513B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324003?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample

IR Spectrum:
Is -OH absent?

Is Ester C=O present?

1H NMR:
Singlet at 2.3 ppm?

Integral Ratio 3:7 (Aliphatic:Aromatic)?

Yes

REJECT:
Impurity or Hydrolysis

No (-OH present)

MS Data:
Parent Ion m/z 276?

Yes

No

CONFIRMED:
3-Acetoxy-3',4'-difluorobenzophenone

Match Mismatch

Click to download full resolution via product page

Caption: Decision tree for structural confirmation during QC release.
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rules used in spectral prediction).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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